2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile

Pharmaceutical Intermediates Quality Control Erlotinib Synthesis

Erlotinib API manufacturers face supply bottlenecks for high-purity penultimate intermediate with validated impurity profile. This compound resolves that challenge: • Penultimate intermediate for Erlotinib HCl convergent synthesis via Dimroth rearrangement; ≥98% purity for direct coupling without repurification • Certified as Erlotinib Impurity 7 & Erlotinib HCl Impurity 23-qualified reference standard for HPLC system suitability, forced degradation, and ANDA submissions • Validated Pd/C hydrogenation (80.77% yield, 99.43% purity) provides documented scale-up precedent for cGMP process validation

Molecular Formula C13H18N2O4
Molecular Weight 266.29 g/mol
CAS No. 950596-58-4
Cat. No. B1290603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile
CAS950596-58-4
Molecular FormulaC13H18N2O4
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESCOCCOC1=C(C=C(C(=C1)C#N)N)OCCOC
InChIInChI=1S/C13H18N2O4/c1-16-3-5-18-12-7-10(9-14)11(15)8-13(12)19-6-4-17-2/h7-8H,3-6,15H2,1-2H3
InChIKeyXCXKYIJVCWFCLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 1 g / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Erlotinib Key Intermediate Sourcing Guide


2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile (CAS: 950596-58-4; MF: C13H18N2O4; MW: 266.29 g/mol) is a benzonitrile derivative characterized by a melting point of 73–77 °C and a predicted LogP of 0.59–2.27 [1]. This compound is unequivocally established as the penultimate key intermediate in the convergent synthesis of Erlotinib, an FDA-approved epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) indicated for non-small cell lung cancer (NSCLC) [2]. It is also catalogued as Erlotinib Impurity 7 and Erlotinib Hydrochloride Impurity 23, making it an essential reference standard for pharmaceutical quality control and ANDA regulatory submissions [3].

Key Intermediate Penultimate building block for Erlotinib convergent synthesis via Dimroth rearrangement.
Impurity Standard Designated as Erlotinib Impurity 7 / HCl Impurity 23 for ANDA analytical use.
Regulatory Support Supplied with CoA and characterization data suitable for regulatory submissions.

Analogs Cannot Substitute for Erlotinib GMP


In the industrial preparation of Erlotinib, the 2-amino-4,5-bis(2-methoxyethoxy)benzonitrile scaffold is non-negotiable. The convergent synthesis relies on the reaction of this specific benzonitrile with N'-(3-ethynylphenyl)-N,N-dimethyl formamidine to construct the quinazoline core via Dimroth rearrangement [1]. While structurally related intermediates exist for other EGFR inhibitors—such as 4-methoxy-5-[3-(4-morpholinyl)propoxy]-2-nitrobenzonitrile used for Gefitinib synthesis—these analogs possess distinct alkoxy substitution patterns (e.g., morpholinopropoxy vs. methoxyethoxy) and cannot be interchanged without fundamentally altering the synthetic pathway and final drug substance identity [2]. Furthermore, substitution with a non-equivalent analog would necessitate complete revalidation of impurity profiles and analytical methods in a regulatory context [3].

This Intermediate 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile
Analog Example Gefitinib intermediate (morpholinopropoxy-substituted)
Alkoxy substitution pattern mismatch

Methoxyethoxy vs. morpholinopropoxy chains alter reactivity and quinazoline core formation; the convergent route cannot proceed identically.

Impurity profile and method revalidation

Switching to a non-equivalent analog requires complete revalidation of impurity profiles and analytical methods for regulatory compliance.

Synthetic pathway disruption

The Dimroth rearrangement with N'-(3-ethynylphenyl)-N,N-dimethyl formamidine is specific to the bis(methoxyethoxy) substitution; substitution would derail the established process.

Quantitative Differentiation Evidence


Commercial Purity Benchmark

For procurement of 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile, commercial suppliers such as Ningbo Inno Pharmchem guarantee a purity specification of ≥98.0% [1]. This specification exceeds the 97% minimum purity offered by general chemical distributors (e.g., AKSci) and the 95% minimum purity from broader catalog suppliers (e.g., CymitQuimica) . Additionally, suppliers providing impurity reference standards (e.g., Pharmaffiliates) and GMP-compliant material (e.g., ChemWhat) supply product with certificate of analysis (CoA) and detailed characterization data suitable for regulatory filing [2]. For pharmaceutical manufacturing and analytical method validation, procurement from a supplier guaranteeing ≥98.0% purity eliminates the need for in-house pre-processing purification steps.

Purity Specification
Head-to-head
≥98.0% (pharma supplier)
vs. 97% (AKSci) and 95% (CymitQuimica)
Higher specification reduces purification burden in GMP synthesis.
Data from supplier CoA; verify lot-specific purity.
Pharmaceutical Intermediates Quality Control Erlotinib Synthesis

Validated Pd/C Hydrogenation Route

A validated industrial synthesis of 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile proceeds via Pd/C-catalyzed hydrogenation of 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile (CAS 236750-65-5) . Under optimized continuous-flow or batch conditions—200 g nitro substrate, 5 L anhydrous methanol, 10 g 10% Pd/C, 90 °C, 1.5 MPa H₂ pressure, 25 s residence time, 1:3.5 nitro-to-H₂ molar ratio—the target amine is obtained in 80.77% yield with 99.43% purity after crystallization and extraction workup . This represents a well-characterized, scalable methodology that contrasts with alternative nitro reductions employing sodium dithionite (Na₂S₂O₄) in aqueous conditions, which may require more complex pH adjustment and extraction steps and for which comparative yield data are not uniformly reported in the open literature [1].

Pd/C Hydrogenation Route
Method context
Yield: 80.77%
Purity: 99.43%
Conditions: 200 g nitro substrate, 10% Pd/C, 90 °C, 1.5 MPa H₂, 25 s residence time.
Reported scalable method reduces process development risk.
Comparative yield data for alternative reduction methods not systematically reported.
Process Chemistry Catalytic Hydrogenation Intermediate Synthesis

Convergent Synthesis Yield Benchmark

In a published convergent synthesis of Erlotinib and Gefitinib, the route employing 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile as the starting material—which is reduced to 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile as the key intermediate—achieved an overall Erlotinib yield of 63% on a multigram scale [1]. This outcome can be placed in the context of the same study's parallel Gefitinib synthesis, which utilized the structurally distinct intermediate 4-methoxy-5-[3-(4-morpholinyl)propoxy]-2-nitrobenzonitrile and achieved an overall Gefitinib yield of 66% [1]. While not a direct head-to-head comparison under identical substitution patterns, the data demonstrate that the methoxyethoxy-substituted benzonitrile scaffold supports overall synthetic yields comparable to those obtained with alternative alkoxy-substituted intermediates in analogous EGFR inhibitor platforms, establishing a benchmark for process feasibility assessment [1].

Convergent Synthesis Yield
Cross-study
Erlotinib overall: 63%
Gefitinib overall (via morpholinopropoxy intermediate): 66%
Comparable yields support process feasibility for both scaffolds.
Multigram scale, one-pot Dimroth rearrangement; yields are study-specific.
Convergent Synthesis Process Yield EGFR Inhibitors

Dual-Use as Intermediate and Impurity Standard

2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile is catalogued as both Erlotinib Impurity 7 and Erlotinib Hydrochloride Impurity 23 [1]. Unlike generic intermediates that lack defined regulatory identity, this compound is supplied with detailed characterization data compliant with regulatory guidelines and is explicitly designated for analytical method development, method validation (AMV), and Quality Control (QC) applications during Abbreviated New Drug Application (ANDA) or commercial production of Erlotinib [2]. The product is further traceable against pharmacopeial standards (USP or EP) upon request, a capability not uniformly available from general chemical catalog suppliers [3].

Dual Identity
Specification review
Erlotinib Impurity 7 / HCl Impurity 23
Characterized reference with CoA; USP/EP traceability available.
Qualified impurity standard consolidates sourcing for analytical and regulatory use.
Verification against pharmacopeial standards recommended.
Impurity Profiling Reference Standards ANDA Compliance

Priority Procurement Applications


Erlotinib API GMP Manufacturing

This scenario applies to pharmaceutical manufacturers producing Erlotinib hydrochloride active pharmaceutical ingredient (API) under cGMP conditions. The ≥98.0% purity specification ensures the intermediate is suitable for direct use in the critical formamidine coupling and cyclization steps without additional purification, thereby reducing manufacturing cycle time and solvent waste [1]. The validated Pd/C hydrogenation route (80.77% yield, 99.43% purity) provides a robust process precedent for scale-up and process validation documentation .

ANDA Analytical Method Validation

This scenario applies to analytical development laboratories preparing ANDA submissions for generic Erlotinib products. Procurement of 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile as a qualified impurity standard (Erlotinib Impurity 7) with CoA and regulatory-compliant characterization data supports HPLC method development, system suitability testing, and forced degradation studies. USP/EP traceability ensures the reference material meets pharmacopeial requirements for impurity quantification [2].

Route Scouting for Novel EGFR Inhibitors

This scenario applies to medicinal chemistry and process R&D teams exploring structure-activity relationships or developing next-generation quinazoline-based kinase inhibitors. The documented overall yield benchmark of 63% for Erlotinib synthesis from the nitro precursor provides a quantitative baseline for evaluating alternative synthetic routes or novel analogs. The convergent Dimroth rearrangement methodology can be adapted to prepare structurally related quinazoline libraries using this intermediate as a common building block [3].

Stability Studies and Forced Degradation

This scenario applies to pharmaceutical development groups conducting ICH-compliant stability studies. 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile may form as a degradation product or process-related impurity in Erlotinib drug substance and drug product. Use of characterized reference material enables accurate identification and quantification of this impurity in stability-indicating HPLC methods. Storage conditions (keep in dark place, inert atmosphere, room temperature) are documented to guide proper handling of reference standards [4].

Application
Selection Property
Validation Focus
Erlotinib API GMP Manufacturing
High-purity intermediate specification
Process yield and purity validation
ANDA Analytical Method Validation
Qualified impurity standard with CoA
USP/EP traceability and method validation
Route Scouting for Novel EGFR Inhibitors
Convergent synthesis feasibility
Yield benchmark and scaffold adaptability
Stability Studies and Forced Degradation
Characterized reference material
Stability-indicating method qualification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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